molecular formula C13H21NO B1439710 N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine CAS No. 1040686-03-0

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine

Cat. No. B1439710
M. Wt: 207.31 g/mol
InChI Key: OBLWLAQDGFKMGH-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine is a biochemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is used for proteomics research .


Physical And Chemical Properties Analysis

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine has a molecular weight of 207.31 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources.

Scientific Research Applications

Synthesis and Chemical Reactivity

A group of compounds including trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and -ethylamines was synthesized to investigate their anticonvulsant activity, with one compound showing significant effectiveness in various seizure models (Pękala et al., 2011). This study indicates the potential of N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine derivatives in developing new anticonvulsant drugs.

Antibacterial and Enzyme Inhibition

N'-Substituted benzylidene-2-(2, 4- dimethylphenoxy) acetatohydrazides were synthesized and evaluated for their antibacterial and enzyme inhibitory activities, showing promise in the field of antimicrobial and enzyme inhibition research (Aziz‐ur‐Rehman et al., 2014).

Pharmacological Activities

The synthesis and pharmacological study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were conducted, showing substantial antibacterial activity and lipoxygenase inhibitory activity, indicating the versatility of N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine derivatives in drug development (Rasool et al., 2016).

Analytical and Synthetic Applications

A rational approach to the design and synthesis of chiral organopalladium-amine complexes was explored, using a new chiral auxiliary derived from N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine, which could enhance stereoselectivity in asymmetric syntheses (Yongxin Li et al., 2003).

Biochemical Pharmacology

The study of psychoactive substituted N-benzylphenethylamines, including compounds related to N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine, revealed their high potency agonists at 5-HT2A receptors, suggesting their potential in researching the biochemical pharmacology of hallucinogenic compounds (Eshleman et al., 2018).

Future Directions

The future directions for research on N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine are not specified in the available sources. Given its use in proteomics research , it could be involved in studies of protein structure and function, but this would depend on the specific research questions being investigated.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-14-9-12(4)15-13-8-10(2)6-7-11(13)3/h6-8,12,14H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWLAQDGFKMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)OC1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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